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Compound of Interest

Compound Name: Srpin340

Cat. No.: B1681104

Introduction

Alternative splicing is a crucial post-transcriptional regulatory mechanism that generates a vast
diversity of proteins from a limited number of genes. This process is orchestrated by a complex
machinery, including serine/arginine-rich (SR) proteins, which are key splicing factors. The
activity of SR proteins is modulated by phosphorylation, primarily by serine/arginine-rich protein
kinases (SRPKs). Dysregulation of this process is implicated in numerous diseases, including
cancer and viral infections. Srpin340 is a potent and selective inhibitor of SRPK1 and SRPK2,
making it a valuable tool for studying the role of these kinases in alternative splicing and for
exploring their therapeutic potential. These application notes provide detailed protocols for
analyzing alternative splicing events modulated by Srpin340 using reverse transcription-
polymerase chain reaction (RT-PCR).

Principle of the Method

The analysis of alternative splicing by RT-PCR involves the reverse transcription of RNA into
complementary DNA (cDNA), followed by the amplification of specific splice variants using
PCR. Two main approaches are commonly used:

e Semi-quantitative RT-PCR: This method allows for the visualization and relative
quantification of different splice isoforms based on their size. Primers are designed to flank
the alternatively spliced region, generating PCR products of different lengths corresponding
to the inclusion or exclusion of specific exons. The relative abundance of each isoform is
estimated by analyzing the band intensity on an agarose gel.
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e Quantitative RT-PCR (gqRT-PCR): This technique provides a more precise quantification of

specific splice isoforms. It typically employs isoform-specific primers or probes to measure

the expression level of each variant. The data is often normalized to a reference gene to

account for variations in RNA input and reverse transcription efficiency.

Data Presentation

The following tables summarize the quantitative effects of Srpin340 on the alternative splicing

of key genes involved in cancer and angiogenesis.

Table 1: Effect of Srpin340 on Vascular Endothelial Growth Factor (VEGF) Alternative Splicing

Cell Target Observed
. Treatment Method Reference
Line/Model Isoforms Effect
Leukemia
Cell Lines 100 pM Pro- Reduction in
(HL60, Srpin340 for angiogenic RT-PCR VEGF1e5 [1]
Jurkat, Molt4,  18h VEGF1e5 expression
Nalm6)
No significant
change in
total Vegf
Mouse Model ) Total Vedf
] Intravitreal MRNA;
of Choroidal o and exon 8a- Real-time o
) injection of o significant
Neovasculari _ containing PCR o
] Srpin340 reduction in
zation Vegf
exon 8a-
containing
Vegf mRNA

Table 2: Effect of Srpin340 on Mitogen-Activated Protein Kinase Kinase (MAP2K) and Fas
(FAS) Alternative Splicing
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. Observed
Cell Line Treatment Target Gene Method Reference
Effect
) Reduced
Leukemia .
) expression of
Cell Lines 100 uM
) MAP2K1 and
(HL60, Srpin340 for MAP2K1 RT-PCR _
potential
Jurkat, Molt4,  9h and 18h
smaller
Nalm6) .
variants
Leukemia .
) Induction of
Cell Lines 100 uM _
_ pro-apoptotic
(HL60, Srpin340 for FAS RT-PCR FAS [1]
Jurkat, Molt4,  18h _
expression
Nalme6)
Expression of
a smaller
100 pM o
HelLa Cells ) MAP2K1 RT-PCR splicing [1]
Srpin340 ]
variant of
MAP2K1
Decreased
anti-apoptotic
Cholangiocar BIN1+12A,;
_ , BIN1, MCL-1,
cinoma Cells Srpin340 BCL2 RT-PCR Increased [2]
(TFK-1) pro-apoptotic

MCL-1S and
BCL-xS

Experimental Protocols
Protocol 1: Semi-Quantitative RT-PCR Analysis of
Alternative Splicing

This protocol is suitable for visualizing and obtaining a relative measure of splice isoform ratios.

1. Materials:
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Total RNA extracted from control and Srpin340-treated cells
Reverse transcriptase enzyme and buffer
dNTP mix
Oligo(dT) or random hexamer primers
RNase inhibitor
Tag DNA polymerase and buffer
Forward and reverse primers flanking the alternative splicing event of interest
Agarose
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
DNA loading dye
Ethidium bromide or other DNA stain
DNA ladder
. Methods:
. CDNA Synthesis (Reverse Transcription):

In an RNase-free tube, combine 1-2 ug of total RNA, 1 uL of oligo(dT) or random hexamer
primers, and nuclease-free water to a final volume of 10 pL.

Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.

Prepare a master mix containing 4 pL of 5X reaction buffer, 1 uL of 20 mM dNTP mix, 1 pL of
RNase inhibitor, and 1 pL of reverse transcriptase.

Add 7 pL of the master mix to each RNA/primer mixture.

Incubate at 42°C for 60 minutes.
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Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA
can be stored at -20°C.

. PCR Amplification:

Prepare a PCR master mix containing 2.5 pL of 10X PCR buffer, 0.5 pyL of 10 mM dNTP mix,
1 pL of forward primer (10 uM), 1 uL of reverse primer (10 puM), 0.25 pL of Taqg DNA
polymerase, and nuclease-free water.

Add 2 pL of the cDNA template to 23 uL of the PCR master mix.
Perform PCR using the following cycling conditions (these may need optimization):
o Initial denaturation: 95°C for 3 minutes
o 25-35 cycles of:
» Denaturation: 95°C for 30 seconds
= Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
» Extension: 72°C for 1 minute/kb
o Final extension: 72°C for 5 minutes
. Agarose Gel Electrophoresis:

Prepare a 1.5-2.5% agarose gel in 1X TAE or TBE buffer containing a DNA stain. The
percentage of agarose will depend on the expected size difference between the splice
variants.

Mix 10 pL of the PCR product with 2 pL of 6X DNA loading dye.
Load the samples and a DNA ladder onto the gel.
Run the gel at 100-120V until the dye front has migrated sufficiently.

Visualize the DNA bands under UV light.
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d. Data Analysis:
o Capture an image of the gel.

» Quantify the intensity of the bands corresponding to each splice isoform using image
analysis software (e.g., ImageJ).

o Calculate the percent spliced in (PSI) or the ratio of the isoforms. For a simple exon skipping
event: PSI = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion
band) * 100

Protocol 2: Quantitative RT-PCR (qRT-PCR) Analysis of
Alternative Splicing

This protocol is for the precise quantification of individual splice isoforms.
1. Materials:

o CDNA (prepared as in Protocol 1)

e SYBR Green or TagMan gPCR master mix

o Forward and reverse primers specific to each splice isoform

o Reference gene primers (e.g., GAPDH, ACTB)

* gPCR instrument

2. Methods:

a. Primer Design:

o For SYBR Green: Design primers that specifically amplify one isoform. This can be achieved
by placing one primer in the alternatively spliced exon and the other in a constitutive exon, or
by designing a primer that spans the unique exon-exon junction of a specific isoform.

o For TagMan: Design a probe that is specific to the unique sequence of one isoform.
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b. gPCR Reaction:

» Prepare a qPCR reaction mix for each target isoform and reference gene. For a 20 pL
reaction:

(¢]

10 pL of 2X SYBR Green/TagMan Master Mix

[¢]

1 pL of forward primer (10 uM)

[¢]

1 pL of reverse primer (10 uM)

[e]

(For TagMan) 1 pL of probe (5 uM)

o

2 uL of diluted cDNA

[¢]

Nuclease-free water to 20 L

e Run the gqPCR reaction in a real-time PCR instrument with a program similar to the following
(optimization may be required):

o Initial denaturation/polymerase activation: 95°C for 10 minutes
o 40 cycles of:
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 1 minute
o (For SYBR Green) Melt curve analysis to verify product specificity.

c. Data Analysis:

Determine the cycle threshold (Ct) values for each sample and target.

Calculate the relative expression of each isoform using the AACt method, normalized to a
reference gene.

The ratio of two splice isoforms can be calculated from their relative expression levels.
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Caption: Experimental workflow for RT-PCR analysis of alternative splicing.
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Caption: Srpin340 inhibits the EGFR/PI3K/Akt/SRPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1681104?utm_src=pdf-body
https://www.benchchem.com/product/b1681104?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134882
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134882
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134882
https://pubmed.ncbi.nlm.nih.gov/39344395/
https://pubmed.ncbi.nlm.nih.gov/39344395/
https://pubmed.ncbi.nlm.nih.gov/39344395/
https://www.benchchem.com/product/b1681104#rt-pcr-analysis-of-alternative-splicing-with-srpin340
https://www.benchchem.com/product/b1681104#rt-pcr-analysis-of-alternative-splicing-with-srpin340
https://www.benchchem.com/product/b1681104#rt-pcr-analysis-of-alternative-splicing-with-srpin340
https://www.benchchem.com/product/b1681104#rt-pcr-analysis-of-alternative-splicing-with-srpin340
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681104?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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